molecular formula C14H9FN4S B2668129 1-(4-Fluorophenyl)-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine CAS No. 893933-55-6

1-(4-Fluorophenyl)-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine

Cat. No. B2668129
CAS RN: 893933-55-6
M. Wt: 284.31
InChI Key: DZJTZMZUQCGCLF-UHFFFAOYSA-N
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Description

“1-(4-Fluorophenyl)-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine” is a complex organic compound. It belongs to the class of pyrazolopyrimidines, which are aromatic heterocyclic compounds . Pyrazolopyrimidines are known to display a range of pharmacological effects .


Synthesis Analysis

The synthesis of pyrazolopyrimidines involves various methods. One such method involves the interaction between 6-mercaptopyrazolo[3,4-d]pyrimidines with bifunctional nitrogen and halogen compounds . Another method involves a simple nucleophilic displacement of the SH group of compounds by primary amines .

Scientific Research Applications

Neuroinflammation Imaging

  • PET Imaging : Pyrazolo[1,5-a]pyrimidines, closely related to 1-(4-Fluorophenyl)-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine, have been synthesized and evaluated for binding to the translocator protein 18 kDa (TSPO). These compounds show potential as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).

Drug Discovery and Synthesis

  • Novel Pyrazoles Synthesis : The compound has been used in the synthesis of novel pyrazole carbaldehyde derivatives, which exhibit antioxidant, anti-breast cancer, and anti-inflammatory properties. This emphasizes the role of such compounds in the development of future drugs (Thangarasu et al., 2019).
  • Antimicrobial Agents : Pyrazolo[1,5-a]pyrimidine derivatives, including those with a structure similar to the given compound, have shown effective antimicrobial activities against various bacteria and fungi, surpassing some reference drugs (Alsaedi et al., 2019).

Fluorescence and Photophysical Studies

  • Fluorescent Probes : Derivatives of pyrazolo[1,5-a]pyrimidines, which share a structural resemblance to the given compound, have been explored for their potential as fluorescent probes. These compounds exhibited significant fluorescence intensity, making them suitable for detecting biologically or environmentally relevant species (Castillo et al., 2018).

Anti-Cancer Research

  • Lung Cancer Activity : Analogous compounds to this compound have demonstrated anti-lung cancer activity, indicating its potential role in cancer treatment (Hammam et al., 2005).

Anti-Mycobacterial Activity

  • Mycobacterium Tuberculosis Inhibition : Pyrazolo[1,5-a]pyrimidines have been reported as potent inhibitors of mycobacterial ATP synthase, crucial for treating Mycobacterium tuberculosis (M.tb). This showcases their potential application in tuberculosis treatment (Sutherland et al., 2022).

Anti-Inflammatory Research

  • Antiinflammatory Properties : Studies on pyrazolo[1,5-a]pyrimidines have revealed their significant anti-inflammatory properties. This includes the absence of ulcerogenic activity, making them potential candidates for safer anti-inflammatory drugs (Auzzi et al., 1983).

Herbicidal Activity

  • Agricultural Use : Some derivatives of pyrazolo[3,4-d]pyrimidin-4-one, structurally related to the given compound, have shown good inhibition activities against specific plants, indicating their potential as herbicides (Luo et al., 2017).

properties

IUPAC Name

1-(4-fluorophenyl)-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4S/c1-2-7-20-14-12-8-18-19(13(12)16-9-17-14)11-5-3-10(15)4-6-11/h1,3-6,8-9H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJTZMZUQCGCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC=NC2=C1C=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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